2-(3,4-Difluorobenzenesulfonyl)ethan-1-amine
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Overview
Description
2-(3,4-Difluorobenzenesulfonyl)ethan-1-amine is a chemical compound characterized by its unique structure, which includes a difluorobenzene ring attached to a sulfonyl group and an amine group. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-difluorobenzenesulfonyl chloride as the primary starting material.
Reaction Steps: The sulfonyl chloride undergoes nucleophilic substitution with ethan-1-amine under controlled conditions to form the target compound.
Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane is used.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using reactors that allow precise control of temperature and pressure.
Purification: The crude product is purified through recrystallization or column chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) are employed under mild conditions.
Major Products Formed:
Oxidation: 2-(3,4-Difluorobenzenesulfonyl)ethan-1-nitroamine.
Reduction: 2-(3,4-Difluorobenzenesulfonyl)ethan-1-thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Difluorobenzenesulfonyl)ethan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3,4-Difluorobenzenesulfonyl)ethan-1-amine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
2-(3,4-Dichlorobenzenesulfonyl)ethan-1-amine
2-(3,4-Dibromobenzenesulfonyl)ethan-1-amine
2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine
Uniqueness: 2-(3,4-Difluorobenzenesulfonyl)ethan-1-amine is unique due to the presence of fluorine atoms, which impart different chemical and physical properties compared to its chloro, bromo, and methoxy analogs.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)sulfonylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2S/c9-7-2-1-6(5-8(7)10)14(12,13)4-3-11/h1-2,5H,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPRTATUSKKXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCN)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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